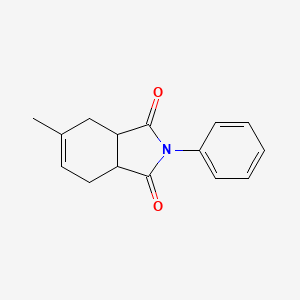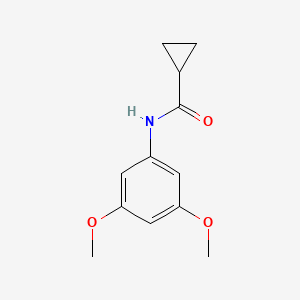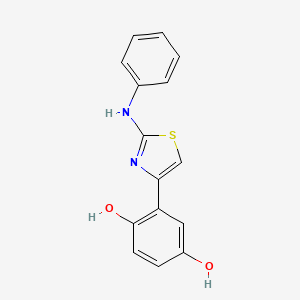
1-Undecylpyridin-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecylpyridin-1-ium nitrate is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound consists of a pyridinium ion with an undecyl chain and a nitrate counterion. Its unique structure imparts specific properties that make it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Undecylpyridin-1-ium nitrate can be synthesized through a quaternization reaction where pyridine is reacted with an undecyl halide (such as undecyl bromide) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or other separation techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Mixing pyridine and undecyl halide in a solvent.
- Heating the mixture to facilitate the quaternization reaction.
- Adding nitric acid to form the nitrate salt.
- Purifying the product through filtration and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-Undecylpyridin-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate ion to other nitrogen-containing species.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or thiols can react with the pyridinium ring under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridinium oxides.
Reduction: Formation of amines or other reduced nitrogen species.
Substitution: Formation of substituted pyridinium derivatives.
Aplicaciones Científicas De Investigación
1-Undecylpyridin-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating certain medical conditions due to its bioactive properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-undecylpyridin-1-ium nitrate exerts its effects involves interactions with cellular membranes and proteins. The undecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. The nitrate ion can participate in redox reactions, influencing cellular processes. Molecular targets include membrane proteins and enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
- 1-Decylpyridin-1-ium nitrate
- 1-Dodecylpyridin-1-ium nitrate
- 1-Tetradecylpyridin-1-ium nitrate
Comparison: 1-Undecylpyridin-1-ium nitrate is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it suitable for specific applications where other pyridinium salts may not be as effective.
Propiedades
| 90265-09-1 | |
Fórmula molecular |
C16H28N2O3 |
Peso molecular |
296.40 g/mol |
Nombre IUPAC |
1-undecylpyridin-1-ium;nitrate |
InChI |
InChI=1S/C16H28N.NO3/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17;2-1(3)4/h10,12-13,15-16H,2-9,11,14H2,1H3;/q+1;-1 |
Clave InChI |
MREBOMPFSZGFPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)


![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)

